(Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one
Description
(Z)-6-((2-Methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one is an aurone derivative characterized by a benzofuran-3(2H)-one core. The Z-configuration of the 4-methylbenzylidene group at position 2 and the 2-methylallyloxy substituent at position 6 define its structural uniqueness.
Key structural features:
- 2-Methylallyloxy group: This substituent introduces steric bulk and may influence binding to biological targets like tubulin or viral nucleoproteins .
- Benzofuran-3(2H)-one scaffold: Known for its role in inhibiting tubulin polymerization and interacting with DNA-modifying enzymes like topoisomerases .
Physicochemical properties (from analogs):
Properties
IUPAC Name |
(2Z)-2-[(4-methylphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13(2)12-22-16-8-9-17-18(11-16)23-19(20(17)21)10-15-6-4-14(3)5-7-15/h4-11H,1,12H2,2-3H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGABSXSIIWJBSD-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one, a novel compound within the benzofuran family, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's structure features a benzofuran backbone substituted with an allyloxy group and a methylbenzylidene moiety. Its molecular formula is , with a molecular weight of approximately 384.48 g/mol. The presence of multiple functional groups suggests potential for varied interactions with biological targets.
1. Antioxidant Activity
Research indicates that benzofuran derivatives exhibit significant antioxidant properties. For instance, compounds with similar structures have demonstrated the ability to scavenge free radicals, reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
A study highlighted the anti-inflammatory potential of benzofuran derivatives, reporting that they significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro. This suggests that (Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other chronic inflammatory diseases .
3. Neuroprotective Properties
The compound has shown promise in neuroprotection against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. In vitro studies indicated that it could restore cholinergic function by inhibiting butyrylcholinesterase and promoting microglial polarization from a pro-inflammatory to a neuroprotective state . This multi-target approach is particularly relevant for developing treatments for neurodegenerative diseases.
4. Cytotoxicity Against Cancer Cells
Recent investigations into the cytotoxic effects of benzofuran derivatives revealed significant activity against various cancer cell lines. For example, compounds structurally related to (Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one have been shown to induce apoptosis and inhibit cell proliferation in K562 leukemia cells .
Case Studies
- Neuroprotection in Alzheimer's Models : In a controlled study involving transgenic mice models of Alzheimer's disease, treatment with similar benzofuran derivatives resulted in reduced amyloid plaque formation and improved cognitive function, supporting their potential as therapeutic agents against neurodegeneration .
- Anti-cancer Activity : A series of synthesized benzofuran derivatives were evaluated for their cytotoxicity against multiple cancer cell lines, revealing that certain modifications increased potency significantly compared to the parent compound . The results indicated that structural variations could enhance biological activity.
Research Findings Summary
Chemical Reactions Analysis
Benzofuranone Core Formation
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Pd/Rh-Catalyzed Coupling : Dual-metal relay catalysis enables enantioselective synthesis of quaternary carbon-containing benzofuran-3(2H)-ones via allylic alkylation and C-O coupling (Organic Chemistry Portal, ).
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Nitroalkene Cyclization : AlCl₃/TFA-mediated reactions between pyrones and nitroalkenes yield benzofuranones through intramolecular cyclization (Zhang & Beaudry, ).
| Method | Catalyst | Conditions | Yield |
|---|---|---|---|
| Pd/Rh Relay Catalysis | Pd(PPh₃)₄, Rh | Benzene, 25°C | 70–85% |
| AlCl₃/TFA Cyclization | AlCl₃, TFA | DCB, 120°C, 16 h | 64–76% |
Substituent Reactivity
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2-Methylallyloxy Group : The allyl ether may undergo Claisen rearrangement under thermal or acidic conditions, forming chromone derivatives.
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4-Methylbenzylidene Group : The Z-configuration could participate in photochemical [2+2] cycloadditions or isomerize to the E-form under UV light.
Electrophilic Aromatic Substitution (EAS)
The benzofuranone core’s electron-rich aromatic ring directs electrophiles to positions 5 and 7 (para and meta to oxygen):
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5.
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Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at position 7.
Nucleophilic Additions
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Enolate Formation : Deprotonation at C3 (α to ketone) with LDA or NaH generates enolates for alkylation or acylation ( ).
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Example: Reaction with methyl iodide yields 3-methyl derivatives.
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Redox Reactions
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Ketone Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.
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Benzylidene Hydrogenation : H₂/Pd-C saturates the C=C bond, converting the benzylidene to a benzyl group ( ).
Cross-Coupling Reactions
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Sonogashira Coupling : The 2-methylallyloxy group’s oxygen can direct palladium-catalyzed couplings with alkynes (e.g., phenylacetylene) to form aryl-alkyne hybrids ( ).
| Substrate | Catalyst | Conditions | Product |
|---|---|---|---|
| Triflate derivative | Pd(PPh₃)₄ | Benzene, 25°C, 1 h | 2-Alkynylbenzofuran-3-one |
Oxidative Rearrangements
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Epoxidation : mCPBA oxidizes the allyl ether’s double bond to an epoxide.
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Baeyer-Villiger Oxidation : The ketone reacts with peracids to form lactones.
Stability and Degradation
Comparison with Similar Compounds
Research Findings and Implications
Compared to 5b, the absence of pyridyl substituents might lower kinase off-target effects .
Antiviral Potential: Unlike CID 1804018, the target compound lacks 2,5-dimethoxybenzylidene, which is critical for Marburg NP binding. However, its 4-methyl group could stabilize hydrophobic interactions in viral targets .
Synthetic Feasibility :
- Aldol condensation (used for 6u-6y ) is a viable route, but the 2-methylallyloxy group may require protective group strategies to avoid side reactions.
Q & A
Q. What are the common synthetic routes for preparing (Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one and its analogs?
The synthesis typically involves Knoevenagel condensation between benzofuran-3(2H)-one precursors and substituted aldehydes. For example:
- Step 1 : React 6-hydroxybenzofuran-3(2H)-one with a 2-methylallyl etherifying agent (e.g., allyl bromide) to introduce the alkoxy group at position 6 .
- Step 2 : Condense the intermediate with 4-methylbenzaldehyde under acidic or basic conditions to form the benzylidene moiety at position 2. Ultrasound-assisted methods using natural deep eutectic solvents (NaDES) can enhance reaction efficiency and stereoselectivity .
- Key variables : Reaction time, solvent polarity, and catalyst type (e.g., L-proline-based NaDES) influence yield and Z/E isomer ratios .
Q. Which spectroscopic techniques are employed for characterizing benzofuran-3(2H)-one derivatives?
- 1H/13C NMR : To confirm the Z-configuration of the benzylidene group via coupling constants (e.g., J = 12–14 Hz for trans-olefinic protons in E-isomers vs. lower values for Z-isomers) .
- FTIR : Identifies carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and olefinic (C=C) vibrations at ~1600 cm⁻¹ .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What in vitro assays evaluate the anticancer potential of benzofuranone derivatives?
- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MDA-MB-231, MCF-7) .
- Flow cytometry : Assesses apoptosis (via Annexin V/PI staining) and mitochondrial membrane potential loss (using JC-1 dye) .
- Cell cycle analysis : Detects phase-specific arrest (e.g., G0/G1 arrest in MCF-7 cells) .
Advanced Research Questions
Q. How does the stereochemistry (Z vs. E) of the benzylidene group influence bioactivity?
The Z-isomer often exhibits superior activity due to enhanced planarity and target binding. For example:
- (Z)-2-(4-methylbenzylidene) derivatives show 10-fold higher cytotoxicity than E-isomers in breast cancer models, likely due to improved interaction with topoisomerase II or pro-apoptotic proteins .
- Stereochemical stability can be modulated by substituents on the benzylidene ring (e.g., electron-withdrawing groups favor Z-configuration) .
Q. How can researchers address bioactivity discrepancies between substituted derivatives?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 4-methyl vs. 4-chloro benzylidene) to identify critical pharmacophores. For instance, 4-methyl enhances lipophilicity and membrane permeability, while 4-chloro improves DNA intercalation .
- Data normalization : Use standardized assays (e.g., IC50 values normalized to positive controls like doxorubicin) to minimize inter-lab variability .
Q. What computational strategies optimize benzofuranone derivatives for enzyme targets?
- Molecular docking : Predict binding modes to enzymes like DRAK2 (apoptosis regulator) or topoisomerases. For example, (Z)-6-methoxy derivatives show strong hydrogen bonding with DRAK2’s ATP-binding pocket .
- QSAR models : Corolate substituent electronic properties (e.g., Hammett σ constants) with inhibitory activity .
Q. How can stereodivergent synthesis improve access to Z/E isomers?
Dual-metal catalysis (e.g., Rh/Ag systems) enables stereocontrol during allylation or condensation steps. For example, Rh-catalyzed asymmetric allylation of benzofuran-3(2H)-one precursors achieves >90% enantiomeric excess for Z-isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
